molecular formula C6N6S3 B13026070 (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate CAS No. 30863-24-2

(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate

Cat. No.: B13026070
CAS No.: 30863-24-2
M. Wt: 252.3 g/mol
InChI Key: CWQIIEXLSSXVJL-UHFFFAOYSA-N
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Description

(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate is a triazine-based compound featuring three thiocyanate (-SCN) groups. The triazine core (C₃N₃) provides a planar, electron-deficient aromatic system, making it reactive toward nucleophilic substitution.

Properties

CAS No.

30863-24-2

Molecular Formula

C6N6S3

Molecular Weight

252.3 g/mol

IUPAC Name

(4,6-dithiocyanato-1,3,5-triazin-2-yl) thiocyanate

InChI

InChI=1S/C6N6S3/c7-1-13-4-10-5(14-2-8)12-6(11-4)15-3-9

InChI Key

CWQIIEXLSSXVJL-UHFFFAOYSA-N

Canonical SMILES

C(#N)SC1=NC(=NC(=N1)SC#N)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate typically involves the reaction of cyanuric chloride with thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the choice of solvent and temperature being critical factors in determining the reaction outcome.

Major Products Formed

The major products formed from the reactions of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate depend on the specific reagents and conditions used. For example, substitution with amines can lead to the formation of triazine derivatives with amine functional groups, which may have applications in various fields.

Scientific Research Applications

(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate involves its interaction with specific molecular targets, depending on its application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other triazinyl derivatives with differing substituents (Table 1):

Compound Name Substituents on Triazine Core Key Functional Groups Reference
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate -SCN at positions 2, 4, 6 Thiocyanate (-SCN) Inferred
(4,6-Dimethoxy-1,3,5-triazin-2-yl) derivatives -OCH₃ at positions 4, 6; -NHCH₂COOH at position 2 Methoxy (-OCH₃), amino acids
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) derivatives -N-piperidine at positions 4, 6 Piperidine (cyclic amine)
[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl] thiocyanate -NHCH₂CH₃ at positions 4, 6; -SCN at position 2 Ethylamino, thiocyanate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Thiocyanate (-SCN) is a strong electron-withdrawing group, enhancing the triazine ring’s electrophilicity compared to methoxy (-OCH₃) or amino (-NH₂) groups, which donate electrons .
  • Reactivity: The presence of multiple thiocyanates increases susceptibility to nucleophilic substitution, whereas piperidino/morpholino groups stabilize the triazine core, reducing reactivity .

Key Observations :

  • Substitution Efficiency: Methoxy and amino groups are introduced under mild conditions (room temperature, aqueous/organic solvent mix), while thiocyanate substitution may require harsher conditions (e.g., KSCN in polar aprotic solvents) .
  • Stability Challenges: Triazinyl thiocyanates are prone to decomposition due to the labile -SCN group, contrasting with stable morpholino/piperidino derivatives .

Physical Properties

Data from analogous compounds suggest:

  • Solubility: Thiocyanate derivatives are less polar than amino/methoxy analogs, reducing water solubility but enhancing organic solvent compatibility.
  • Melting Points: Triazinyl thiocyanates likely exhibit higher melting points (>200°C) compared to morpholino derivatives (e.g., 151–345°C for thiadiazoles in ).

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